molecular formula C16H13ClFN3O2 B1683844 ZM 306416 CAS No. 690206-97-4

ZM 306416

货号 B1683844
CAS 编号: 690206-97-4
分子量: 333.74 g/mol
InChI 键: YHUIUSRCUKUUQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CFDQA) is a novel small molecule that has recently been developed for use in scientific research. CFDQA is a member of the quinazolin-4-amine family and has the potential to be used in a variety of applications, ranging from in vivo and in vitro studies to biochemical and physiological studies. CFDQA has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects, and has been shown to have a wide range of pharmacodynamics.

科学研究应用

VEGFR1/2 酪氨酸激酶活性抑制剂

ZM 306416 是一种有效的、选择性的VEGFR1/2 酪氨酸激酶活性抑制剂 . 它抑制 KDR 和 FLT VEGF 受体的活性,IC50 值分别为 100 nM 和 2 μM . 这使得它成为研究 VEGF 受体功能和开发新型癌症治疗方法的宝贵工具。

抗增殖作用

This compound 在体内显示出抗增殖作用 . 这意味着它可以抑制细胞的生长,这在癌症研究中尤其有用,因为不受控制的细胞生长是癌症研究中的一个主要问题。

口服活性

This compound 具有口服活性 . 这意味着它可以口服给药,与注射相比,这是一种更方便、更少侵入性的给药方法。

对 FGFR-1 的选择性

This compound 对 FGFR-1 的选择性超过 3 倍 . 这意味着它优先抑制 VEGF 受体而不是 FGFR-1,使其成为更具针对性的治疗选择。

EGFR 抑制剂

This compound 也是一种EGFR 抑制剂,其 IC50 为 10 nM . EGFR 是癌症生物学中的另一个重要受体,其抑制可以帮助控制癌细胞的生长。

在癌症研究中的应用

多项研究表明,在液体和实体瘤细胞中表达的 VEGFR,例如 NSCLC、黑色素瘤、前列腺癌、白血病、间皮瘤和乳腺癌,被认为是临床上的一个有前景的靶点 . This compound 作为一种有效的 VEGFR 抑制剂,与其他报道的 VEGFR 抑制剂具有不同的选择性 , 使其成为癌症研究中的宝贵工具。

属性

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416176
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690206-97-4
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Q & A

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。